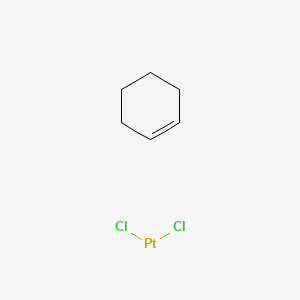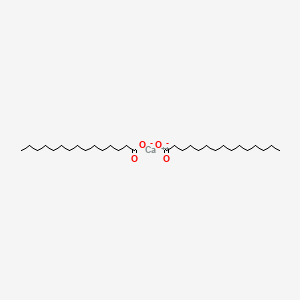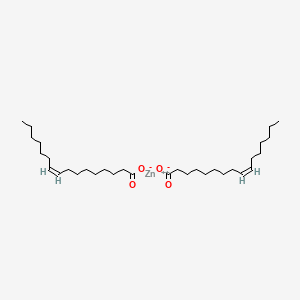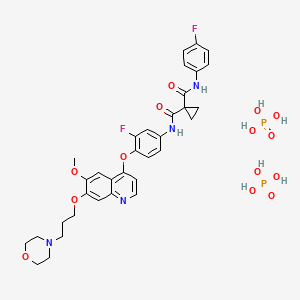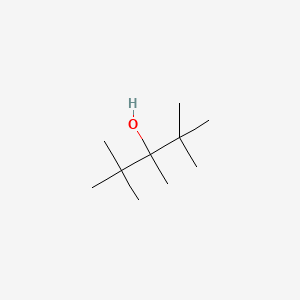
3-Pentanol, 2,2,3,4,4-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanol, 2,2,3,4,4-pentamethyl- is an organic compound with the molecular formula C10H22O and a molecular weight of 158.2811 g/mol . It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is also known by its IUPAC name, 2,2,3,4,4-pentamethyl-3-pentanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Pentanol, 2,2,3,4,4-pentamethyl- can be synthesized through several methods. One common approach involves the reaction of tert-butyllithium with esters of acids . This reaction typically requires low temperatures and an inert atmosphere to prevent the highly reactive tert-butyllithium from decomposing or reacting with moisture.
Industrial Production Methods
In industrial settings, the production of 3-Pentanol, 2,2,3,4,4-pentamethyl- often involves the use of Grignard reagents. These reagents, prepared by reacting organohalides with magnesium, react with carbonyl compounds to yield alcohols . The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pentanol, 2,2,3,4,4-pentamethyl- undergoes various chemical reactions, including:
Dehydration: This reaction involves the removal of water (H2O) from the compound, leading to the formation of alkenes.
Ozonolysis: This reaction involves the cleavage of alkenes to form carbonyl compounds such as aldehydes and ketones.
Common Reagents and Conditions
Dehydration: Typically carried out using strong acids like sulfuric acid (H2SO4) or phosphoric acid (H3PO4) under elevated temperatures.
Major Products Formed
Scientific Research Applications
3-Pentanol, 2,2,3,4,4-pentamethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Pentanol, 2,2,3,4,4-pentamethyl- involves its interaction with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of biological molecules . In chemical reactions, its reactivity is primarily determined by the steric hindrance around the hydroxyl group, which affects its ability to undergo nucleophilic substitution and elimination reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Pentanol, 2,2,3,4,4-pentamethyl- is unique due to its highly branched structure, which imparts significant steric hindrance. This characteristic affects its reactivity and makes it distinct from other similar compounds. For example, its dehydration products differ from those of less branched alcohols, leading to unique alkenes and carbonyl compounds upon ozonolysis .
Properties
CAS No. |
5857-69-2 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,2,3,4,4-pentamethylpentan-3-ol |
InChI |
InChI=1S/C10H22O/c1-8(2,3)10(7,11)9(4,5)6/h11H,1-7H3 |
InChI Key |
UYFZQUABCZILAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


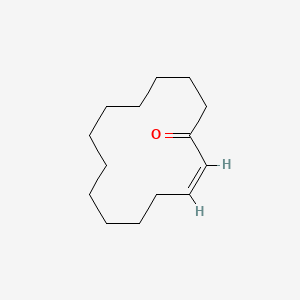
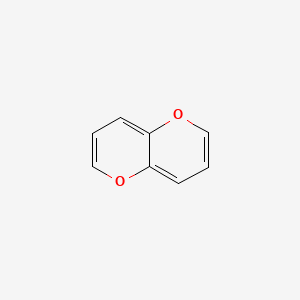
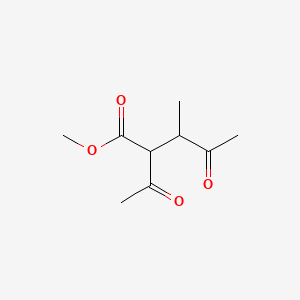

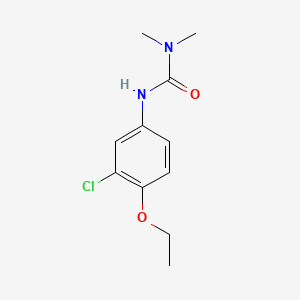
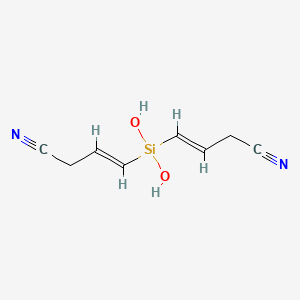
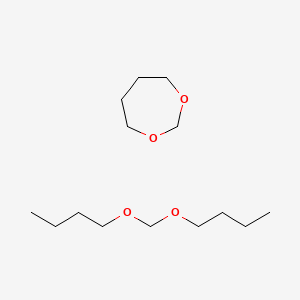
![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)
